5-[1-(2,4-difluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(2,4-difluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2,4-difluorophenol with ethyl bromoacetate to form an intermediate, which is then reacted with 4-methyl-4H-1,2,4-triazole-3-thiol under basic conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
5-[1-(2,4-Difluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine atoms on the phenoxy ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted triazole derivatives .
Scientific Research Applications
5-[1-(2,4-Difluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-[1-(2,4-Difluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
5-[1-(2,4-Difluorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol: This compound has a similar structure but with an ethyl group instead of a methyl group.
Other triazole derivatives: Compounds with similar triazole rings but different substituents on the phenoxy or triazole moieties.
Uniqueness
5-[1-(2,4-Difluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of a difluorophenoxy group and a triazole-thiol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
3-[1-(2,4-difluorophenoxy)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N3OS/c1-6(10-14-15-11(18)16(10)2)17-9-4-3-7(12)5-8(9)13/h3-6H,1-2H3,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQGIGOYRRRQNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=S)N1C)OC2=C(C=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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